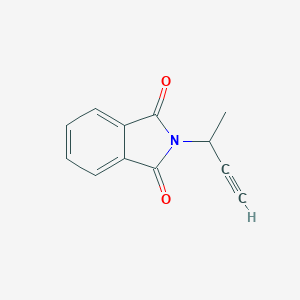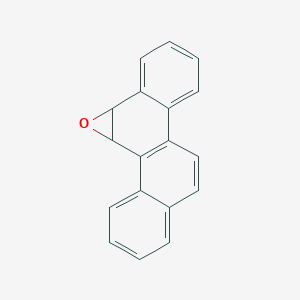
Tellurure de cuivre (CuTe)
Vue d'ensemble
Description
Copper telluride (CuTe), also known as cuprous telluride, is a chemical compound composed of copper and tellurium in a 1:1 ratio. It is a semiconductor material with a wide range of applications in science and industry. CuTe has a unique combination of electrical, optical, and thermal properties that make it an attractive material for a variety of applications.
Applications De Recherche Scientifique
Matériaux thermoélectriques
Le tellurure de cuivre a été identifié comme un matériau thermoélectrique prometteur en raison de ses propriétés semi-conductrices de type p . Il est capable de convertir directement les différences de température en tension électrique et vice versa. Cette propriété est particulièrement utile dans la production d'électricité à partir de la récupération de la chaleur perdue et dans la réfrigération sans pièces mobiles.
Technologie des points quantiques
Points quantiques : fabriqués à partir de tellurure de cuivre présentent des spectres d'émission étroits, qui peuvent être ajustés pour des longueurs d'onde spécifiques . Ces points quantiques sont utilisés dans des applications optiques avancées, notamment la bio-imagerie, où leurs propriétés optiques dépendantes de la taille sont cruciales.
Électrodéposition pour l'électronique
L'électrodéposition de films minces de tellurure de cuivre est importante dans l'électronique . Ces films sont utilisés dans divers composants électroniques en raison de leurs propriétés électriques et thermoélectriques. Le contrôle précis de la composition pendant l'électrodéposition permet d'adapter les caractéristiques électriques du matériau.
Technologie des batteries
Dans le domaine de la technologie des batteries, le tellurure de cuivre est étudié pour son potentiel à améliorer les performances des batteries . Sa nature semi-conductrice et ses propriétés électriques en font un candidat pour une utilisation dans les électrodes et autres composants de batteries.
Plasmonique
Le domaine de la plasmonique profite des propriétés optiques du tellurure de cuivre . Les dispositifs plasmoniques, qui exploitent les oscillations d'électrons libres stimulées par la lumière, peuvent être améliorés en utilisant des matériaux comme CuTe pour obtenir un meilleur contrôle de la lumière à l'échelle nanométrique.
Photovoltaïque
L'interaction du tellurure de cuivre avec la lumière et ses propriétés semi-conductrices en font un matériau précieux pour les cellules photovoltaïques . Les interfaces CuTe/Cu présentent un intérêt particulier pour leur potentiel à améliorer l'efficacité des cellules solaires.
Études de reconstruction de surface
L'étude de la reconstruction de surface est une autre application où le tellurure de cuivre joue un rôle . Les chercheurs utilisent CuTe pour comprendre les changements qui se produisent à la surface des matériaux, ce qui est essentiel pour le développement de nouveaux matériaux aux propriétés de surface souhaitées.
Usinage par étincelage (EDM)
En EDM, un alliage de cuivre-tellure est utilisé pour remplacer le cuivre lorsque la charge de la meule survient lors de la finition fine de l'électrode . Cet alliage conserve les propriétés du cuivre dans le processus EDM, offrant une opération d'usinage plus efficace.
Mécanisme D'action
Target of Action
Copper telluride (CuTe) primarily targets bacterial cells, particularly Gram-negative bacteria .
Mode of Action
CuTe nano-clusters, which resemble grape clusters with rough surfaces, adhere tightly to bacterial surfaces . This interaction leads to the leakage of various intracellular components, including nucleic acid, proteins, and potassium . On Cu substrates, Te induces the formation of two-atom-wide zig-zag troughs within the Cu (111) top layer by replacing 4 Cu atoms per unit cell with two Te atoms .
Biochemical Pathways
The bactericidal activity of CuTe involves the generation of reactive oxygen species (ROS) and the depletion of glutathione (GSH) . These processes lead to oxidative stress in bacterial cells, disrupting their normal function and leading to cell death .
Pharmacokinetics
Cute nano-clusters are well dispersable in water , which may enhance their bioavailability and distribution in biological systems.
Result of Action
The action of CuTe results in ultra-high sterilization efficacy at ultra-low concentration . It effectively inhibits the development of bacterial biofilms and drastically reduces bacterial numbers in a mouse model with lethal intraperitoneal infection, increasing the mouse survival rate to 90% .
Action Environment
The action of CuTe can be influenced by environmental factors such as temperature and the presence of an oxidizer . For instance, the oxidation of copper telluride to the most stable tellurate (Cu3TeO6) occurs at low temperatures . The increase in roasting temperature above 900 °C and the presence of an oxidizer favor the decomposition of copper orthotellurate .
Orientations Futures
Copper telluride has attracted increasing attention in recent years for potential thermoelectrics, quantum dot, battery, and plasmonics applications . The development of highly potent bactericidal inorganic formulations with simplified structure, multiple antibacterial mechanisms, and promising application potential is encouraging .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Copper Telluride are not well-studied. As an inorganic compound, it does not directly interact with enzymes, proteins, or other biomolecules in the same way that organic compounds do. Copper Telluride’s potential role in biochemical reactions could be related to its physical and chemical properties, such as its ability to conduct electricity .
Cellular Effects
It has been suggested that tellurium interacts strongly with surfaces, inducing a complex displacive reconstruction
Molecular Mechanism
The molecular mechanism of Copper Telluride’s action is not well-understood. As an inorganic compound, it does not bind to biomolecules or influence gene expression in the same way that organic compounds do. Its physical and chemical properties, such as its electrical conductivity, could potentially influence molecular processes .
Temporal Effects in Laboratory Settings
It has been suggested that Copper Telluride can be synthesized with perfect long-range order , indicating that it may have good stability
Propriétés
IUPAC Name |
tellanylidenecopper | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCHKAUWIRYEGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu]=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuTe | |
| Record name | copper(II) telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper(II)_telluride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893166 | |
| Record name | Copper telluride (CuTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12019-23-7 | |
| Record name | Copper telluride (CuTe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper telluride (CuTe) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper telluride (CuTe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper telluride (CuTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)
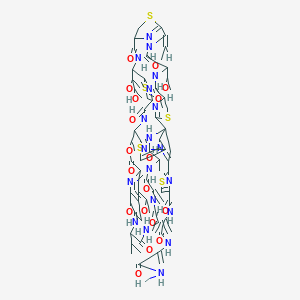


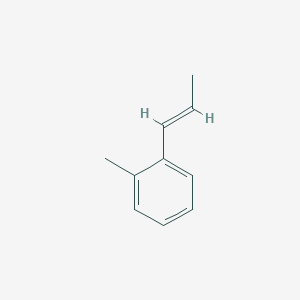

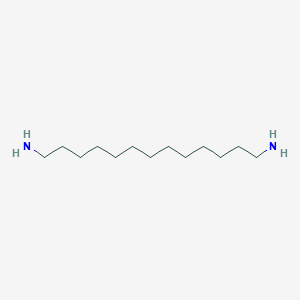
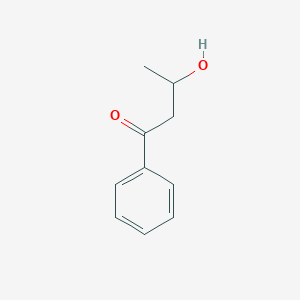

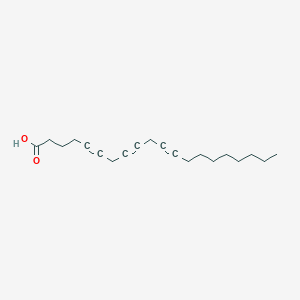
![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)
